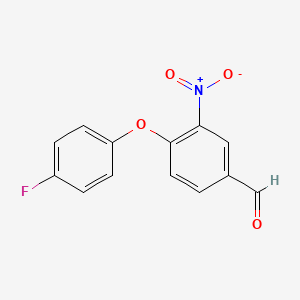

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde (4-F-3N-BAL) is an important aldehyde compound that has a wide range of applications in the fields of organic synthesis and scientific research. It is a versatile building block for the synthesis of various organic compounds and has been used extensively in the pharmaceutical and chemical industries. 4-F-3N-BAL has been studied extensively in recent years and its properties and applications have been well documented.

Scientific Research Applications

Radiopharmaceutical Synthesis

4-(4-Fluorophenoxy)-3-nitrobenzaldehyde has been utilized in the synthesis of radiopharmaceuticals. For instance, it has been used in the no-carrier-added synthesis of 4-[18F]fluoroguaiacol and 4-[18F]fluorocatechol, important for positron emission tomography (PET) imaging. These compounds were synthesized starting from nitrobenzaldehyde derivatives, indicating the role of such intermediates in introducing fluorine-18, a radioactive isotope used in PET (Chakraborty & Kilbourn, 1991). Similarly, other studies have developed new routes to aryl [18F]fluorides, showcasing the compound's utility in radiopharmaceutical chemistry (Chakraborty & Kilbourn, 1991).

Organic Synthesis and Catalysis

This compound has also found application in organic synthesis, specifically in the oxidation of substituted benzaldehydes and the synthesis of aromatic aldehydes. For example, studies have shown how nitrobenzaldehyde derivatives can be transformed through specific reactions, demonstrating the flexibility of such compounds in synthesis pathways (K. Chung et al., 2006; P. Chaurasia et al., 2014). The compound's role in facilitating the Baeyer-Villiger oxidation of benzaldehydes to phenols further illustrates its contribution to advancing organic synthesis methodologies (I. Ekaeva et al., 1995).

Antitrypanosomal Potential

Furthermore, derivatives of nitrobenzaldehyde, including complexes with thiosemicarbazone, have been studied for their potential as antitrypanosomal agents, highlighting another facet of the compound's application in scientific research (Cláudia Rodrigues et al., 2008). This suggests the compound's relevance in medicinal chemistry and drug discovery.

Safety and Hazards

The safety data sheet for a related compound, “4-(4-Fluorophenoxy)benzoic acid”, indicates that it is harmful if swallowed, causes serious eye irritation, and is very toxic to aquatic life . It is recommended to avoid release to the environment and to use personal protective equipment when handling .

Properties

IUPAC Name |

4-(4-fluorophenoxy)-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USANLFHAVKNUIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C=O)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

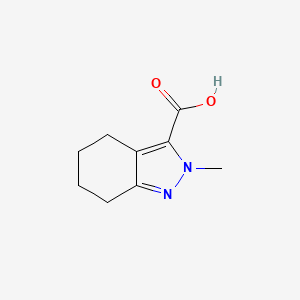

![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)

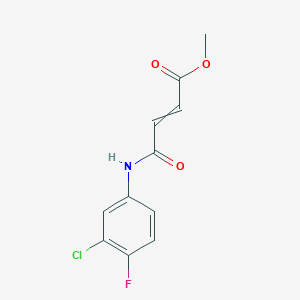

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one](/img/structure/B1299923.png)

![5-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1299924.png)

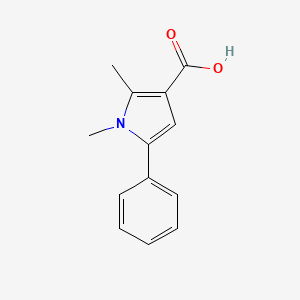

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1299925.png)